molecular formula C24H21ClN2O4 B242564 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione

4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione

Cat. No.: B242564
M. Wt: 436.9 g/mol
InChI Key: KWGUAFALKUBTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as CP-47,497, is a synthetic cannabinoid that has been identified as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1990s by Pfizer as part of their research into the development of new analgesics. However, its potential as a recreational drug has led to its classification as a controlled substance in many countries.

Mechanism of Action

4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. It binds to the receptor with high affinity and activates downstream signaling pathways, leading to a variety of physiological effects. The activation of the CB1 receptor by this compound results in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, hypothermia, and sedation. It has also been shown to have anti-inflammatory and immunomodulatory effects, suggesting that it may have potential as a therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione as a research tool is its high potency and selectivity for the CB1 receptor. This allows for precise and specific manipulation of the cannabinoid system in experimental models. However, its potential for abuse and its classification as a controlled substance in many countries limit its availability for research purposes.

Future Directions

There are a number of potential future directions for research on 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione and its effects on the cannabinoid system. One area of interest is the development of novel therapeutic agents that target the cannabinoid receptors for the treatment of conditions such as chronic pain and inflammation. Another area of interest is the investigation of the role of the cannabinoid system in the regulation of appetite and metabolism, with the goal of developing new treatments for obesity and related metabolic disorders. Additionally, further research is needed to fully understand the mechanisms underlying the development of tolerance to cannabinoids, which may have implications for the long-term use of these compounds as therapeutic agents.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethoxyaniline in the presence of a base to form the intermediate 4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)piperazine. This intermediate is then reacted with phenylacetic acid in the presence of a coupling agent to form the final product, this compound.

Scientific Research Applications

4-(4-Chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential as a research tool in the field of cannabinoid pharmacology. It has been used to investigate the role of the cannabinoid receptors in various physiological processes, including pain perception, appetite regulation, and immune function. This compound has also been used to study the effects of cannabinoids on the central nervous system and to investigate the mechanisms underlying the development of tolerance to cannabinoids.

Properties

Molecular Formula

C24H21ClN2O4

Molecular Weight

436.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3-phenylpiperazine-2,5-dione

InChI

InChI=1S/C24H21ClN2O4/c1-30-19-12-13-21(31-2)20(14-19)26-15-22(28)27(18-10-8-17(25)9-11-18)23(24(26)29)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3

InChI Key

KWGUAFALKUBTCM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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